molecular formula C7H12N2S B2830149 2-Methyl-5-thiazole-propanamine CAS No. 66216-02-2

2-Methyl-5-thiazole-propanamine

Cat. No.: B2830149
CAS No.: 66216-02-2
M. Wt: 156.25
InChI Key: LLCFCTXOLTYVJD-UHFFFAOYSA-N
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Description

2-Methyl-5-thiazole-propanamine is a heterocyclic organic compound featuring a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for their diverse biological activities and applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-thiazole-propanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with thiosemicarbazide and phenacyl bromide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-thiazole-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Methyl-5-thiazole-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-thiazole-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-thiazole-propanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCFCTXOLTYVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 19 g of the product of Step F in 100 ml of concentrated hydrochloric acid was refluxed for 16 hours and was then iced. Concentrated sodium hydroxide solution was slowly added thereto to adjust the pH to 12-13 and the mixture was extracted with ethyl acetate. The extracts were dried and evaporated to dryness under reduced pressure to obtain 11 g of raw product which was dissolved in ethyl acetate. A solution of 10% succinic acid in methanol was added thereto until the pH was 7 and the mixture was iced and vacuum filtered. The recovered product was dried and was crystallized from isopropanol to obtain 11.8 g of the hemisuccinate of 2-methyl-5-thiazole-propanamine melting at 170° C.
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